molecular formula C22H17FN4O4 B2831869 (E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile CAS No. 620107-50-8

(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile

Cat. No. B2831869
CAS RN: 620107-50-8
M. Wt: 420.4
InChI Key: NLSQJVBIOURXES-FYWRMAATSA-N
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Description

(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a useful research compound. Its molecular formula is C22H17FN4O4 and its molecular weight is 420.4. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine Kinase Inhibitors

This compound belongs to a class of tyrosine kinase inhibitors designed to irreversibly inhibit the epidermal growth factor receptor (EGFR). It exhibits potent inhibition of EGFR phosphorylation and has shown high in vivo activity against certain xenografts, suggesting its potential for cancer treatment applications. The structural features of this compound, such as the presence of solubilizing groups, contribute to its efficacy and solubility, making it a candidate for clinical evaluation (Smaill et al., 2000).

Synthesis of Pyridine and Pyrimidine Rings

Another application of compounds with similar structures involves the synthesis of pyridine and pyrimidine rings. These compounds serve as intermediates in the production of various heterocyclic compounds, demonstrating the versatility of this compound's core structure in synthetic organic chemistry (Ratemi et al., 1993).

Development of Fluoroionophores

The compound has been studied for the development of fluoroionophores. These fluoroionophores, derived from similar structural motifs, are used for the selective detection of metal ions, such as Zn+2, showcasing the compound's potential in analytical chemistry and environmental monitoring (Hong et al., 2012).

Efflux Pump Inhibitors

Research has also focused on derivatives of this compound as efflux pump inhibitors in Pseudomonas aeruginosa. These inhibitors are designed to potentiate the activity of antibiotics, demonstrating the compound's relevance in addressing antibiotic resistance (Yoshida et al., 2006).

Synthesis of Azolo[1,5-a]pyrimidin-7-amines

This compound has been utilized in the synthesis of azolo[1,5-a]pyrimidin-7-amines, illustrating its utility in the creation of new molecules with potential biological activity (Gazizov et al., 2019).

properties

IUPAC Name

(E)-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c23-16-4-6-17(7-5-16)31-20-18(22(29)27-8-2-1-3-19(27)25-20)13-15(14-24)21(28)26-9-11-30-12-10-26/h1-8,13H,9-12H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSQJVBIOURXES-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile

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